molecular formula C9H11NO2 B598686 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine CAS No. 110931-73-2

1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine

Cat. No.: B598686
CAS No.: 110931-73-2
M. Wt: 165.192
InChI Key: SBRKQMIPPKZACL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine typically involves the reaction of piperonal with methylamineThe reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine
  • 1-(Benzo[d][1,3]dioxol-6-yl)-N-methylmethanamine
  • 1-(Benzo[d][1,3]dioxol-4-yl)-N-ethylmethanamine

Uniqueness: 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-5-7-3-2-4-8-9(7)12-6-11-8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRKQMIPPKZACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656201
Record name 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110931-73-2
Record name 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1,3-dioxaindan-4-yl)methyl](methyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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